N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide
Description
Properties
IUPAC Name |
N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9(16)7-14-12(17)13(18)15-8-10-3-5-11(19-2)6-4-10/h3-6,9,16H,7-8H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTNUVYYSRMRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of oxalyl chloride with 2-hydroxypropylamine and 4-methoxybenzylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N’-(2-oxopropyl)-N-[(4-methoxyphenyl)methyl]oxamide.
Reduction: Formation of N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]amine.
Substitution: Formation of N’-(2-hydroxypropyl)-N-[(4-hydroxyphenyl)methyl]oxamide.
Scientific Research Applications
N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the methoxyphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
Structural and Substituent Variations
The table below highlights key structural differences and similarities between the target compound and related oxamides:
Key Observations:
- Substituent Effects on Reactivity: The hydroxypropyl group in the target compound may enhance solubility compared to the dithiolane-containing analog in , which is tailored for gold nanoparticle conjugation . Conversely, N,N′-Bis(2-hydroxy-1-methoxycarbonylethyl)oxamide () undergoes elimination under cyclodehydration, highlighting the instability of certain hydroxyalkyl substituents .
- Aromatic vs. ~294.3) .
Physicochemical Properties
- Thermal Stability : The absence of labile groups (e.g., dithiolane in ) may confer greater thermal stability to the target compound compared to its sulfur-containing analogs .
Biological Activity
N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a hydroxypropyl group and a methoxyphenylmethyl moiety. These structural components enhance its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxypropyl group forms hydrogen bonds with biological macromolecules, potentially influencing enzyme activity or receptor interactions.
- Hydrophobic Interactions : The methoxyphenylmethyl group engages in hydrophobic interactions, which may stabilize binding to lipid membranes or other hydrophobic environments within cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related oxamide derivatives demonstrate significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest. The mechanism likely involves modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation. The exact pathways remain to be fully elucidated but may involve inhibition of pro-inflammatory cytokines.
Case Study: Anticancer Activity
A study examining the effects of oxamide derivatives on cancer cells found that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines compared to control groups. The compound was shown to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .
Table: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Applications in Medicine and Industry
This compound is being explored for various applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
